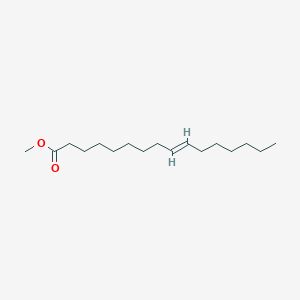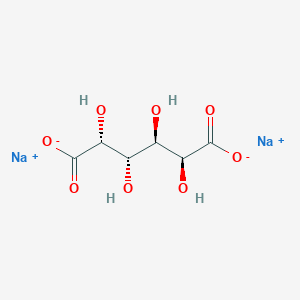![molecular formula C20H27F3N2O5 B161735 (S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-trifluoroacetyl]-L-lysine CAS No. 130414-30-1](/img/structure/B161735.png)
(S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-trifluoroacetyl]-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-trifluoroacetyl]-L-lysine” is a compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 . It is also known as “(+)-N-[1-(S)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine” and is used as an impurity in the synthesis of several drugs, including Ramipril, Spirapril Hydrochloride Monohydrate, Enalapril Maleate, Trandolapril, Moexipril Hydrochloride, and Quinapril Hydrochloride .
Molecular Structure Analysis
The compound has a linear formula of C6H5CH2CH2CH(CO2C2H5)NHCH(CH3)CO2H . Its IUPAC name is (2S)-2-[[ (2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid .Scientific Research Applications
L-lysine Production and Applications
L-lysine is an essential amino acid with significant industrial applications, primarily in food and animal feed. Research has focused on enhancing L-lysine production through strain development and fermentation technologies. Optimization of fermentation parameters, conventional mutation, and genetic engineering have been explored to improve the industrial production of L-lysine, aiming to achieve higher productivity without compromising strain stability. The use of Corynebacterium glutamicum and Escherichia coli, modified through genetic engineering and conventional approaches, has shown promise in accumulating high levels of L-lysine in industrial settings (Fernanda Karine do Carmo Félix et al., 2019).
Biomedical Applications
L-lysine and its derivatives have been explored for various biomedical applications, including drug delivery systems, antiviral compounds, and tissue engineering. Highly branched polymers based on poly(amino acids), especially poly(L-lysine), have been reviewed for their potential as delivery vehicles for genes and drugs, showcasing their biocompatibility, biodegradability, and the ability to be metabolized. The unique structural properties of these polymers facilitate their application in non-viral gene delivery vectors and the delivery of inhalable drugs, underlining the importance of amino acid derivatives in medical research and application (Marisa Thompson & C. Scholz, 2021).
Relevance to Drug Discovery
The exploration of L-lysine derivatives in drug discovery, especially in the context of enzyme inhibition for antimicrobial applications, highlights the potential of amino acid derivatives in developing new therapeutic agents. Research targeting the enzymes involved in lysine biosynthesis has been aimed at overcoming bacterial resistance by developing novel antibiotics. This research underscores the significance of lysine derivatives in addressing critical challenges in public health, such as the emergence of resistant bacterial strains (M. Kale & S. Mohammad, 2014).
Safety And Hazards
properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F3N2O5/c1-2-30-18(28)16(12-11-14-8-4-3-5-9-14)25(19(29)20(21,22)23)15(17(26)27)10-6-7-13-24/h3-5,8-9,15-16H,2,6-7,10-13,24H2,1H3,(H,26,27)/t15-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGKAQLXEOARHX-HOTGVXAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N(C(CCCCN)C(=O)O)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N([C@@H](CCCCN)C(=O)O)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F3N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584194 |
Source


|
| Record name | N~2~-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-N~2~-(trifluoroacetyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid | |
CAS RN |
130414-30-1 |
Source


|
| Record name | N~2~-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-N~2~-(trifluoroacetyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B161675.png)


